Boc-freidinger'S lactam
Description
Contextualization within Peptidomimetic Chemistry
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. Peptides themselves often face limitations as therapeutic agents due to their susceptibility to enzymatic degradation and poor bioavailability. acs.org Peptidomimetic chemistry seeks to overcome these challenges by creating more robust and effective molecules. upc.edu Within this field, constraining the flexible backbone of a peptide into its bioactive conformation is a key strategy for enhancing potency and stability. nih.gov
Boc-Freidinger's lactam is a quintessential example of a peptidomimetic scaffold. nih.gov It is a conformationally constrained dipeptide mimic, specifically designed to induce a β-turn, a common secondary structure in proteins where the polypeptide chain reverses its direction. acs.orguah.es The lactam ring locks the peptide backbone, reducing its conformational freedom. nih.gov The "Boc" (tert-butyloxycarbonyl) group is a widely used protecting group in peptide synthesis, which can be selectively removed to allow for the stepwise assembly of more complex peptide structures. nih.govscispace.com This makes this compound a ready-to-use component for incorporation into peptide chains to stabilize a desired three-dimensional structure. chemimpex.com
Historical Development and Significance of Freidinger Lactams in Medicinal Chemistry
The concept of using lactam-bridged dipeptides as conformational constraints was a landmark development in medicinal chemistry, introduced by Dr. Roger M. Freidinger in the early 1980s. acs.orgnih.gov Peptides in solution exist as a mixture of different conformations, and this flexibility can be a barrier to effective receptor binding. nih.gov Freidinger's pioneering work demonstrated that incorporating a γ-lactam structure could rigidly fix the peptide backbone to mimic a β-turn. acs.org
This innovation proved highly significant. One of the earliest and most cited examples was the creation of an analogue of the luteinizing hormone-releasing hormone (LHRH) that was nearly nine times more potent than the natural hormone. acs.orgbeilstein-journals.org This enhanced activity was attributed to the stabilization of a bioactive conformation containing a β-turn, enforced by the lactam bridge. acs.org Since this discovery, "Freidinger lactams" have become a cornerstone in the design of peptidomimetics, enabling the development of potent and selective inhibitors for various therapeutic targets, including enzymes like renin, thrombin, and leukocyte elastase. nih.govbeilstein-journals.org Their use has become a mainstay in biomedical research to enhance biological activity and stability. researchgate.net
Role as a Versatile Building Block in Organic Synthesis
This compound is highly valued as a versatile building block in organic synthesis, extending its utility beyond peptidomimetics. chemimpex.com Its structure contains multiple functional groups and stereocenters, making it an attractive starting point for the synthesis of complex organic molecules. The presence of the Boc protecting group ensures stability during various reaction conditions and allows for selective deprotection and further functionalization. chemimpex.com
Chemists utilize this lactam derivative as a crucial intermediate in multi-step syntheses. chemimpex.com Its unique structure facilitates the introduction of diverse functional groups, which is essential for preparing a wide array of bioactive compounds. chemimpex.com The applications of this compound as a building block are diverse, including:
Drug Development: It is a key intermediate in the synthesis of novel therapeutics. chemimpex.comchemimpex.com
Peptide Synthesis: It serves as a fundamental component for creating complex peptides with constrained geometries. chemimpex.comchemimpex.com
Bioconjugation: It is used to link biomolecules to other molecules or surfaces, which is important for creating advanced drug delivery systems and diagnostics. chemimpex.comchemimpex.com
Material Science: The compound is applied in the synthesis of advanced polymers and other materials where specific functional groups are needed to achieve desired properties. chemimpex.comchemimpex.com
The stability, ease of handling, and ability to undergo selective reactions make this compound a valuable asset for chemists in both academic and industrial research settings. chemimpex.com
Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid | nih.gov |
| CAS Number | 82611-48-1 | chemimpex.comnih.gov |
| Molecular Formula | C15H26N2O5 | chemimpex.comnih.gov |
| Molecular Weight | 314.38 g/mol | chemimpex.comnih.gov |
| Purity | ≥ 95-97% (HPLC) | chemimpex.comsigmaaldrich.com |
| Appearance | Amorphous white powder | chemimpex.com |
| Storage Conditions | 0-8°C, Refrigerated | chemimpex.comchemimpex.comsigmaaldrich.com |
Therapeutic Areas Investigated Using Freidinger Lactam Analogs
| Therapeutic Target/Area | Examples of Inhibitors/Modulators | Source(s) |
| Renin-Angiotensin System | Angiotensin II antagonists, Renin inhibitors | nih.gov |
| Coagulation Cascade | Thrombin inhibitors, Factor Xa inhibitors | nih.gov |
| Inflammation | Leukocyte Elastase inhibitors | nih.gov |
| Cancer | STAT3 inhibitors | sci-hub.se |
| Epilepsy | Anticonvulsant compounds | beilstein-journals.org |
| HIV | HIV protease inhibitors | beilstein-journals.org |
| CNS Disorders | Dopaminergic D2 modulators (Melanostatin analogues) | uah.esbeilstein-journals.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)8-11(13(19)20)17-7-6-10(12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREAFDMYUYIYLC-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC[C@@H](C1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Approaches for Boc Freidinger S Lactam and Its Analogs
Retrosynthetic Analysis of Freidinger Lactam Scaffolds
Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, commercially available precursors. For a typical Freidinger lactam, which is essentially a cyclized dipeptide, the primary disconnections involve the amide bond and the carbon-nitrogen bond that forms the lactam ring.
A logical retrosynthetic pathway for a γ-lactam scaffold begins by disconnecting the intramolecular amide bond. This reveals a linear dipeptide precursor containing an amino acid with a side chain functionalized with a suitable leaving group and a second amino acid. For instance, the original synthesis utilized a protected methionine dipeptide. nih.gov The key retrosynthetic step is the cleavage of the bond formed during the intramolecular cyclization, which traces the lactam back to a linear peptide. This linear precursor, in turn, can be disconnected at the peptide bond into its two constituent protected amino acid building blocks. This approach allows chemists to envision a synthetic pathway starting from simple, often chiral, α-amino acids.
Classical and Contemporary Synthetic Routes
The synthesis of Freidinger lactams has been approached through various classical and contemporary methods, each offering distinct advantages in terms of efficiency, scalability, and stereochemical control.
Lactam-Bridged Dipeptide Synthesis
The foundational synthesis of γ-lactam bridged dipeptides was developed by Freidinger and his colleagues. nih.govnih.gov This classical approach is centered on an intramolecular alkylation reaction. nih.govspringernature.com The process begins with a protected dipeptide containing methionine. The thioether side chain of methionine is activated, typically by methylation with methyl iodide, to form a dimethyl sulfonium (B1226848) salt. This salt serves as an excellent leaving group. nih.gov In the presence of a strong base, such as sodium hydride, the amide nitrogen is deprotonated and acts as a nucleophile, displacing the sulfonium group in a 5-exo-tet cyclization to form the desired γ-lactam ring. nih.gov
Other classical strategies for forming lactam-bridged dipeptides of various ring sizes (five-, six-, and seven-membered) include intramolecular acylation. springernature.com Contemporary advancements include the use of solid-phase peptide synthesis (SPPS) assisted by microwave irradiation, which can accelerate the synthesis of Freidinger-like lactams. nih.gov Another modern approach employs olefin metathesis to construct homo-Freidinger lactams, offering a pathway to conformationally restricted β-amino acid analogs.
Condensation Reactions with Protected Amino Ketones and Amino Esters
A significant contemporary route to Freidinger lactams begins with the condensation of a protected α-amino ketone with an α-amino ester. nih.gov This reaction is the first step in a powerful stereoselective sequence. Specifically, an N-protected aminocycloalkanone, such as an (S)-tert-butoxycarbonyl (Boc)-protected 2-aminocycloalkanone, is reacted with a commercially available α-amino ester. nih.gov This condensation reaction forms a key imine intermediate, which is then subjected to further transformations to construct the lactam ring. This method is advantageous as it allows for the late-stage introduction of the C-terminal amino acid residue, enabling the synthesis of a diverse library of lactam analogs. nih.gov
Stereoselective Synthesis Strategies
Controlling the stereochemistry of the newly formed chiral centers is paramount in the synthesis of peptidomimetics. Several strategies have been developed to achieve high levels of stereoselectivity in the synthesis of Freidinger lactams.
Utilization of Chiral Auxiliaries and Catalysts
Chiral auxiliaries are powerful tools for inducing asymmetry in chemical reactions. By temporarily attaching a chiral molecule to the substrate, one can direct the stereochemical outcome of a subsequent reaction. In the context of lactam synthesis, chiral auxiliaries, such as D-mannitol-derived oxazolidin-2-ones, have been effectively used to synthesize β-lactams with high stereoselectivity. While specific examples for Freidinger lactams are less commonly detailed, the principle remains applicable. The auxiliary guides the formation of specific stereoisomers, and after the key bond-forming step, it can be cleaved and recycled.
Alternatively, asymmetric catalysis using chiral metal complexes or organocatalysts provides a more atom-economical approach. Catalytic asymmetric methods for lactam synthesis are continually being developed, including chemoenzymatic strategies that utilize engineered enzymes to perform highly selective C-H amidation, yielding β-, γ-, and δ-lactams with excellent enantioselectivity. nih.gov
Oxaziridine-Mediated Synthesis from Amino Acids
A highly effective and well-documented method for the stereoselective synthesis of Freidinger lactams involves a spirocyclic oxaziridine (B8769555) intermediate. nih.gov This multi-step process offers excellent control over both relative and absolute stereochemistry.
The synthesis begins as described in section 2.2.2, with the condensation of a chiral Boc-protected 2-aminocycloalkanone and an amino ester to form an imine. nih.gov The subsequent step involves the oxidation of this imine using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), to generate a diastereomeric mixture of spirocyclic oxaziridines. nih.gov These diastereomers can often be separated chromatographically. The final and key step is the photochemical rearrangement of the isolated oxaziridine. nih.gov Upon irradiation with UV light, the oxaziridine rearranges to form the enantiopure Freidinger lactam in moderate to good yields. nih.gov This photorearrangement proceeds with high regioselectivity, yielding predominantly the 3-substituted lactam. nih.gov
The following table summarizes the yields for the photorearrangement step in the synthesis of various seven- and eight-membered Freidinger lactams, demonstrating the utility of this method.
| Precursor Oxaziridine | Amino Ester Moiety (R) | Lactam Ring Size | Yield (%) |
| Diastereomer 1 | -CH₂Ph | 7-membered (ε) | 71 |
| Diastereomer 2 | -CH₂Ph | 7-membered (ε) | 57 |
| Diastereomer 1 | -CH(CH₃)₂ | 7-membered (ε) | 68 |
| Diastereomer 2 | -CH(CH₃)₂ | 7-membered (ε) | 65 |
| Diastereomer 1 | -CH₂Ph | 8-membered (ζ) | 67 |
| Diastereomer 2 | -CH₂Ph | 8-membered (ζ) | 65 |
| Data sourced from J. Org. Chem. 1997, 62(3), 654-663. nih.gov |
This oxaziridine-mediated approach is a powerful tool for accessing stereodefined dipeptidyl lactams, which are valuable components in the synthesis of complex peptidomimetics. nih.gov
Photorearrangement Techniques
A key and efficient method for the synthesis of the Freidinger lactam core involves a photochemical rearrangement of spirocyclic oxaziridines. This process is central to the stereoselective formation of the lactam ring. The synthesis commences with the condensation of an (S)-tert-butoxycarbonyl (Boc)-protected 2-aminocycloalkanone with a commercially available α-amino ester. This reaction is followed by an oxidation step, typically using meta-chloroperoxybenzoic acid (m-CPBA), which converts the resulting imine into a spirocyclic oxaziridine intermediate. nih.govnih.gov
The crucial step in this sequence is the subsequent photorearrangement of the oxaziridine. nih.govnih.gov Irradiation of the oxaziridine with ultraviolet light induces a rearrangement to the desired lactam. This photochemical transformation is notable for its efficiency and its ability to proceed under mild conditions, which helps in preserving the integrity of the stereocenters within the molecule.
Enantiopure Freidinger Lactam Preparation
The preparation of enantiopure Freidinger lactams is intrinsically linked to the photorearrangement technique described above. The stereochemical outcome of the synthesis is largely dictated by the chirality of the starting materials, namely the enantiopure (S)-Boc-protected 2-aminocycloalkanone and the α-amino ester. By employing enantiomerically pure starting materials, the resulting spirocyclic oxaziridine intermediate is formed as a single diastereomer. nih.govnih.gov
The subsequent photorearrangement of this diastereomerically pure oxaziridine proceeds with a high degree of stereochemical fidelity, yielding the enantiopure Freidinger lactam. This method provides a reliable route to access these chiral building blocks, which are essential for their application in the design of stereochemically defined peptidomimetics. The ability to control the absolute configuration of the final product is a significant advantage of this synthetic strategy.
Synthesis of Structural Analogs
To explore a wider chemical space and to fine-tune the biological activity of peptidomimetics based on the Freidinger lactam scaffold, the synthesis of various structural analogs has been pursued. These analogs include modifications to the lactam ring itself, such as the introduction of heteroatoms, the fusion of additional rings, the incorporation of unsaturation, and the attachment of diverse substituents to the lactam nitrogen.
Hetero-Lactam Analogs
While specific examples of the synthesis of hetero-lactam analogs of Boc-Freidinger's lactam are not extensively detailed in the reviewed literature, the general principles of heterocyclic chemistry can be applied to envision their preparation. The introduction of a heteroatom, such as sulfur or oxygen, in place of a methylene (B1212753) group within the lactam ring would lead to thia- and oxa-analogs, respectively. For instance, the synthesis of thiazolidine-fused γ-lactams has been reported, suggesting the feasibility of constructing such heterocyclic systems. These approaches often involve the cyclization of functionalized precursors containing the desired heteroatom.
Fused-Lactam Analogs
The synthesis of fused-lactam analogs, where an additional ring is fused to the Freidinger lactam core, offers a means to create more rigid and conformationally constrained structures. Methodologies such as ring-closing metathesis (RCM) have been employed for the synthesis of bicyclic amidines and could potentially be adapted for the preparation of fused-Freidinger's lactam analogs. For example, the synthesis of pyrazolidinone-fused benzotriazines has been achieved through C-H/N-H bond functionalization, demonstrating a modern approach to constructing fused heterocyclic systems. The Staudinger reaction has also been utilized in the diastereoselective synthesis of highly constrained spiro-β-lactams, which could serve as precursors to fused systems.
Unsaturated-Lactam Analogs
The introduction of a double bond into the lactam ring of Freidinger's lactam analogs can significantly influence their conformation and potential for further functionalization. Multicomponent reactions have been reported for the efficient synthesis of unsaturated γ-lactam derivatives. These reactions often involve the condensation of amines, aldehydes, and acetylene (B1199291) or pyruvate (B1213749) derivatives to construct the unsaturated lactam core in a single step. While not specifically demonstrated for this compound, these methods offer a promising avenue for the preparation of its unsaturated analogs.
Incorporation of Stereodefined Substituents on the Lactam Nitrogen
The synthetic route involving the photorearrangement of oxaziridines is particularly amenable to the incorporation of stereodefined substituents on the lactam nitrogen. nih.govnih.gov This is achieved by utilizing various α-amino esters in the initial condensation step. The side chain of the α-amino acid becomes the substituent on the lactam nitrogen in the final product. This allows for the introduction of a wide range of functionalities and stereochemistries at this position, which is crucial for mimicking the side chains of natural amino acids in peptidomimetics. nih.gov
The diastereoselectivity of this process allows for the creation of N-substituted lactams with a high degree of stereochemical control. This is exemplified by the synthesis of various seven- and eight-membered dipeptidyl lactams, where the stereochemistry at the nitrogen substituent is retained from the starting α-amino ester. nih.gov
Conformational Analysis and Structural Elucidation of Boc Freidinger S Lactam Based Peptidomimetics
Principles of Conformational Constraint in Peptides
Peptides in their natural state are often highly flexible, existing as a mixture of various conformations in solution. rsc.org This flexibility, while beneficial for some biological functions, presents a significant hurdle in drug design, as the specific conformation responsible for binding to a biological target (the "bioactive conformation") is just one of many. The primary goal of conformational constraint is to reduce this flexibility and pre-organize the peptide into its bioactive shape. rsc.org
By incorporating rigid structural elements, such as the lactam ring in Freidinger's lactam, the peptide backbone's rotational freedom is significantly limited. This approach offers several key advantages:
Increased Binding Affinity: By locking the peptide into its active shape, the entropic penalty of binding to a receptor is reduced, which can lead to a substantial increase in binding affinity and potency.
Enhanced Selectivity: A conformationally constrained peptide is less likely to adopt the shapes required to bind to off-target receptors, leading to improved selectivity and a better side-effect profile.
Improved Metabolic Stability: The rigid structure can protect the peptide from degradation by proteases, which typically recognize and cleave flexible, extended peptide chains.
The Freidinger lactam, introduced in the early 1980s, was a landmark development in this field. rsc.org It functions as a dipeptide isostere, effectively mimicking the geometry of a β-turn, a common secondary structure motif in peptides that is often crucial for molecular recognition. The tert-butyloxycarbonyl (Boc) protecting group on the Freidinger's lactam provides a convenient chemical handle for its incorporation into larger peptide sequences using standard synthesis techniques. springernature.com
Spectroscopic Techniques for Conformational Determination
Determining the precise three-dimensional structure of these constrained peptides is essential for understanding their biological activity. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are the primary tools used for this purpose. nih.govrsc.org
NMR spectroscopy is an unparalleled technique for studying the conformation of molecules in solution, which closely mimics the physiological environment. For Boc-Freidinger's lactam-based peptidomimetics, various NMR experiments provide critical structural information.
Key NMR parameters used for conformational analysis include:
Chemical Shifts (δ): The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, which is dictated by the molecule's conformation. Deviations from random coil values can indicate the presence of stable secondary structures.
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that provides distance constraints between protons that are close in space (< 5 Å), regardless of their position in the sequence. The pattern of NOE signals is fundamental for determining the global fold of a peptide.
While a specific, detailed NMR data table for the parent this compound is not prominently available in foundational literature, the following table represents typical ¹H NMR data that would be analyzed for such a compound in a solvent like CDCl₃.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Information Gained |
| NH (Boc) | ~5.0 | d | ~7.0 | Conformation of urethane (B1682113) bond, hydrogen bonding |
| α-H (Lactam) | ~4.2 | m | - | Dihedral angle constraints, ring conformation |
| β-H (Lactam) | ~2.0 - 2.4 | m | - | Ring pucker and conformation |
| γ-H (Lactam) | ~3.3 - 3.6 | m | - | Ring conformation, side-chain orientation |
| α-H (Amino Acid) | ~4.5 | dd | ³J(HN,Hα) | Backbone dihedral angle (φ) |
| Side Chain Protons | Variable | - | - | Side chain rotameric states |
| Boc (t-butyl) | ~1.45 | s | - | Presence and integrity of protecting group |
| This table is illustrative and values can vary based on the specific amino acid side chains and solvent conditions. |
X-ray crystallography provides an atomic-resolution view of a molecule's conformation in the solid state. This technique is invaluable for obtaining precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the preferred conformation, at least in the crystalline form.
Studies on peptidomimetics containing a Boc group and a γ-lactam ring, which are structurally analogous to this compound, have revealed key conformational features. A crystal-state analysis of Boc-Pro-Leu-Gly-NH₂ and its γ-lactam modified analogue showed that the lactam modification induces significant changes in the peptide backbone. rsc.org
Important findings from the crystallographic analysis of these analogous structures include:
Boc Group Conformation: The tertiary amide bond of the Nα-protecting Boc-urethane moiety consistently adopts a cis conformation. rsc.org
Backbone Torsion Angles: The incorporation of the lactam ring forces the backbone torsion angles (φ, ψ) of the constrained dipeptide sequence into a more extended conformation compared to the flexible parent peptide, which often prefers a β-turn structure. rsc.org
The following table presents representative torsion angle data from the crystal structure of a γ-lactam analogue of a Boc-protected peptide, illustrating the conformational constraints imposed by the lactam ring.
| Torsion Angle | Value (degrees) for γ-Lactam Analogue | Description |
| ω₀ (Boc-Pro) | ~175° | Trans urethane bond |
| φ₁ (Pro) | ~ -60° | Proline ring pucker |
| ψ₁ (Pro) | ~150° | Extended conformation |
| ω₁ (Pro-Leu) | ~180° | Trans peptide bond |
| φ₂ (Leu in lactam) | Constrained by ring | Defines lactam conformation |
| ψ₂ (Leu in lactam) | Constrained by ring | Defines lactam conformation |
| Data is based on the analogous structure of a γ-lactam modified Boc-Pro-Leu-Gly-NH₂ and serves to illustrate the constraining effect. rsc.org Values are approximate. |
Computational Chemistry Approaches
Computational chemistry provides powerful tools for exploring the conformational preferences of molecules like this compound, complementing the experimental data obtained from NMR and X-ray crystallography.
Molecular dynamics (MD) simulations are used to model the movement of atoms in a molecule over time, providing insights into its flexibility and conformational landscape. nih.gov For a this compound-based peptidomimetic, an MD simulation can reveal:
The stability of conformations observed in crystal structures when in a simulated aqueous environment.
The accessible range of backbone and side-chain torsion angles.
The presence of stable intramolecular hydrogen bonds that stabilize specific structures.
The dynamics of the lactam ring itself, including its preferred pucker and flexibility.
Simulations of related β-lactamase and penicillin-binding protein systems demonstrate that MD is crucial for refining docked complex structures and understanding the stability of ligand-protein interactions. nih.govresearchgate.net
Energy minimization algorithms are used to find the lowest energy (most stable) conformations of a molecule. By starting from various initial geometries, it is possible to identify multiple low-energy structures.
This process can be extended to map the entire conformational energy landscape of the molecule. This map plots the potential energy of the molecule as a function of its key torsion angles. The resulting landscape shows the low-energy valleys, which correspond to the most stable and populated conformations, separated by higher-energy barriers. For this compound, this analysis can quantitatively predict the relative populations of different conformers and the energy required to transition between them, providing a deeper understanding of the conformational constraints imposed by the lactam ring.
Impact of Lactam Incorporation on Peptide Secondary Structures
The incorporation of this compound, a conformationally constrained dipeptide mimetic, into peptide sequences has a profound impact on their secondary structures. By reducing the conformational flexibility of the peptide backbone, this lactam moiety serves as a powerful tool to induce and stabilize specific structural motifs that are crucial for biological activity and molecular recognition.
Stabilization of β-Turn Motifs
The most well-documented and significant conformational effect of incorporating this compound is the stabilization of β-turn structures, particularly Type II' β-turns. acs.org These reverse turns, which involve four amino acid residues, are critical elements in the folding of peptides and proteins, and are often involved in receptor binding and other molecular interactions.
The rigid γ-lactam ring of the Freidinger scaffold effectively locks the dihedral angles of the two residues it replaces into a conformation that strongly favors the formation of a β-turn. Specifically, it pre-organizes the peptide backbone into a geometry that facilitates the formation of a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3) of the turn.
Research has shown that peptides incorporating a Freidinger lactam exhibit the characteristic short- and medium-range Nuclear Overhauser Effects (NOEs) in 2D NMR spectroscopy that are indicative of a well-defined β-turn structure. These constrained peptides often show a high population of the β-turn conformation in solution, in contrast to their more flexible, linear counterparts which may exist as an ensemble of various conformations.
For instance, an analogue of the luteinizing hormone-releasing hormone (LH-RH) containing a γ-lactam as a conformational constraint demonstrated improved agonist activity, which was attributed to the stabilization of a bioactive conformation containing a β-turn. acs.org
| Structural Feature | Observation in Freidinger Lactam-Containing Peptides | Implication |
| Backbone Dihedral Angles | Constrained to values characteristic of Type II' β-turns. | Pre-organization of the peptide backbone for β-turn formation. |
| Hydrogen Bonding | Facilitates the formation of the i to i+3 hydrogen bond. | Stabilization of the β-turn structure. |
| NMR Spectroscopy | Characteristic NOE signals between adjacent and non-adjacent residues. | Confirmation of a well-defined turn conformation in solution. |
Induction of γ-Turn Conformations
While the primary role of this compound is to stabilize β-turns, the conformational constraints it imposes on the peptide backbone could, in specific sequence contexts, also favor the formation of γ-turn conformations. A γ-turn is a three-residue turn characterized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue.
The fixed dihedral angles within the lactam structure might, depending on the nature of the flanking amino acid residues, create a local geometry that brings the first and third residues into proximity, thereby promoting the formation of the characteristic hydrogen bond of a γ-turn. However, it is important to note that the induction of γ-turns by Freidinger-type lactams is less common and not as extensively documented as their role in β-turn stabilization.
Further high-resolution structural studies, such as detailed NMR analysis and X-ray crystallography, on a variety of peptide sequences containing this compound would be necessary to fully elucidate the potential for this scaffold to induce γ-turn conformations.
Mimicry of β-Strand Structures
The concept of using constrained amino acid analogues to mimic β-strand conformations is an active area of research in peptidomimetic chemistry. A β-strand is an extended conformation of the peptide backbone. While this compound is primarily a turn-inducer, its rigid structure could potentially be exploited to enforce a localized, extended-like conformation on the peptide chain, particularly when incorporated into a larger peptide sequence.
However, the direct mimicry of a canonical β-strand by a single this compound is not its primary conformational role. Its utility in this context would likely be as a component of a larger synthetic strategy aimed at constructing artificial β-sheets, where it could serve to nucleate or stabilize the extended structure of adjacent peptide segments.
Nucleation of β-Hairpin Structures
A β-hairpin is a simple protein motif consisting of two antiparallel β-strands connected by a short loop or turn. Given that this compound is a potent stabilizer of β-turns, it is a prime candidate for use as a template to nucleate the formation of β-hairpin structures.
By incorporating the lactam at the turn position of a peptide sequence, the backbone is forced to reverse direction, thereby facilitating the folding of the flanking peptide strands back upon themselves. This pre-organization significantly reduces the entropic penalty associated with folding, and can lead to the formation of stable β-hairpin structures even in short peptides.
Applications of Boc Freidinger S Lactam in Drug Discovery and Development
Design of Conformationally Constrained Peptidomimetics
Peptides often exhibit a high degree of conformational flexibility, which can be detrimental to their biological activity and metabolic stability. researchgate.net The incorporation of rigid structural motifs, such as the Boc-Freidinger's lactam, can lock the peptide into a bioactive conformation, thereby enhancing its interaction with its biological target. researchgate.netnih.gov
Enhancement of Biological Potency in Peptide Analogs
The rigid scaffold of this compound serves as a β-turn mimetic, a common secondary structure motif in peptides that is often crucial for molecular recognition. By pre-organizing the peptide backbone into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, leading to a significant increase in binding affinity and biological potency. researchgate.net
A notable example is the development of potent and selective inhibitors of the STAT3 protein, a key target in cancer therapy. Researchers designed and synthesized a series of peptidomimetics incorporating a seven-membered Freidinger lactam. One of the most promising compounds from this series demonstrated a binding affinity (Ki) of 190 nM for the STAT3 protein, highlighting the potential of this approach in designing novel anticancer agents. nih.govresearchgate.net The incorporation of the lactam structure was shown to be critical for achieving high potency, with the seven-membered lactam analog exhibiting a nearly two-fold increase in potency compared to its more flexible acyclic counterpart. researchgate.net
| Compound | Description | Binding Affinity (Ki) to STAT3 |
|---|---|---|
| Acyclic Peptide | Parent, flexible peptide | 350 nM |
| Seven-membered Freidinger Lactam Analog | Incorporates a conformationally constrained lactam | 190 nM |
Improvement of Metabolic Stability
Native peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. The introduction of the this compound can significantly enhance the metabolic stability of peptide analogs. mdpi.com The lactam structure protects the adjacent peptide bonds from enzymatic cleavage, thereby prolonging the half-life of the drug in circulation. mdpi.comnih.gov This improved stability is a crucial factor in the development of orally bioavailable peptide-based drugs.
Development of Enzyme Inhibitors
The unique structural features of this compound make it an attractive scaffold for the design of various enzyme inhibitors. nih.govchemimpex.com Its ability to mimic the transition state of peptide hydrolysis allows for the development of potent and selective inhibitors for a range of proteases.
Renin Inhibitors
Renin is a key enzyme in the renin-angiotensin system, which plays a central role in the regulation of blood pressure. researchgate.net The development of renin inhibitors has been a major focus in the search for new antihypertensive drugs. The incorporation of Freidinger lactams has been a successful strategy in designing potent renin inhibitors. researchgate.net These constrained peptidomimetics can effectively mimic the binding of the natural substrate, angiotensinogen, to the active site of renin, leading to potent inhibition of the enzyme.
| Inhibitor | Description | Reported Activity |
|---|---|---|
| Lactam-containing Peptidomimetic | Incorporates a Freidinger lactam to mimic the transition state. | Potent inhibition of renin. |
Factor Xa Inhibitors
Factor Xa is a crucial enzyme in the blood coagulation cascade, and its inhibition is a validated strategy for the prevention and treatment of thromboembolic disorders. nih.gov The design of small molecule inhibitors that can fit into the active site of Factor Xa has been a significant area of research. researchgate.net While specific examples directly incorporating a this compound are less prevalent in publicly available literature, the principles of using constrained scaffolds to achieve potent and selective inhibition are highly relevant to this target. nih.govnih.gov The rigid nature of the lactam could be utilized to orient key binding groups into the S1 and S4 pockets of the Factor Xa active site.
Human Leukocyte Elastase Inhibitors
Human Leukocyte Elastase (HLE) is a serine protease implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD). researchgate.netnih.gov The development of HLE inhibitors has been pursued as a potential therapeutic approach for these conditions. researchgate.netnih.gov The this compound has been utilized as a scaffold in the design of potent and selective HLE inhibitors. nih.gov The constrained lactam structure can effectively mimic the tetrahedral intermediate formed during peptide bond cleavage by serine proteases, leading to tight binding and inhibition of the enzyme.
| Compound Name | Chemical Name |
|---|---|
| This compound | (2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid |
| Angiotensinogen | Not applicable (protein substrate) |
Angiotensin-Converting Enzyme (ACE) Inhibitors
The utility of Freidinger lactams has been demonstrated in the synthesis of potential inhibitors of Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE plays a significant role in hypertension. Therefore, inhibiting its activity is a primary strategy for managing high blood pressure.
The rigid lactam structure serves as a scaffold to orient pharmacophoric groups in a conformation that mimics the transition state of the natural substrate of ACE, leading to potent inhibition. Research in this area has focused on stereoselectively synthesizing these lactam-containing compounds to explore their inhibitory potential against ACE. chemimpex.com The incorporation of the this compound framework allows for the creation of peptidomimetics that are more resistant to enzymatic degradation compared to natural peptides, a desirable characteristic for drug candidates.
Design of Receptor Ligands and Modulators
The constrained nature of this compound makes it an ideal building block for designing ligands that can selectively bind to and modulate the activity of various receptors. By locking a portion of a peptide's backbone into a specific conformation, it helps in understanding the bioactive conformation required for receptor binding and signal transduction. google.comnih.gov
In the field of endocrinology, Freidinger lactams have been incorporated into analogs of Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH). google.com LH-RH is a decapeptide that plays a pivotal role in reproduction. Analogs of LH-RH are used to treat hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis.
The introduction of a Freidinger lactam moiety into the LH-RH sequence helps to stabilize a specific secondary structure, such as a β-turn. This conformational rigidity can lead to analogs with enhanced potency and receptor affinity compared to the native hormone. google.com Research has shown that replacing a segment of the natural peptide with this lactam structure can yield potent LH-RH analogs, providing valuable insights into the structure-activity relationship of this important hormone. google.com
| Analog Type | Modification | Effect |
| LH-RH Analog | Incorporation of Freidinger lactam | Potent analog, stabilization of bioactive conformation google.com |
Somatostatin (B550006) is a peptide hormone that regulates a variety of physiological functions and has therapeutic potential for treating neuroendocrine tumors and acromegaly. However, its short half-life limits its clinical use. The development of stable and long-acting somatostatin analogs is therefore a significant area of research.
The incorporation of Freidinger lactams into somatostatin analogs provides a means to constrain the peptide backbone, which can offer crucial information about the bioactive conformation necessary for binding to somatostatin receptors. google.com This structural constraint can also enhance metabolic stability, leading to analogs with a longer duration of action. By mimicking the essential binding elements of the native peptide in a rigid framework, these lactam-containing peptidomimetics serve as powerful tools in the design of novel somatostatin-based therapeutics.
| Analog Type | Modification | Benefit |
| Somatostatin Analog | Incorporation of Freidinger lactam | Provides information on bioactive conformation, enhances metabolic stability google.com |
This compound and related lactam structures have been utilized in the synthesis of peptidomimetics targeting dopamine receptors. These receptors are involved in numerous neurological processes, and their modulation is a key strategy for treating conditions like Parkinson's disease and schizophrenia. Specifically, γ-lactam peptidomimetics of L-prolyl-L-leucyl-glycinamide (PLG), a peptide that modulates dopamine receptors, have been developed.
Research has demonstrated that attaching hydrophobic groups to the lactam ring, mimicking the side chain of leucine in PLG, can increase the dopamine receptor modulating activity of these peptidomimetics. nih.gov Studies have established that while the leucine side chain is important for activity, substituted Freidinger lactam-based compounds were found to be more potent than the original unsubstituted lactam, indicating that the rigid scaffold is key for enhancing the interaction with dopamine receptors. researchgate.net
| Compound Class | Target | Key Finding |
| γ-Lactam Peptidomimetics | Dopamine Receptors | Substitution on the lactam ring enhances receptor modulating activity. nih.govresearchgate.net |
| Substituted Freidinger Lactams | Dopamine Receptors | More potent than unsubstituted lactam in modulating receptor activity. researchgate.net |
Immunomodulatory Agents
The application of this compound extends to the development of agents that can modulate the immune system. By providing a rigid scaffold, it aids in the design of peptides that can interfere with specific protein-protein interactions that are critical for immune responses.
The neonatal Fc receptor (FcRn) plays a crucial role in maintaining the long half-life of Immunoglobulin G (IgG) antibodies by protecting them from degradation. In autoimmune diseases, where pathogenic autoantibodies are prevalent, blocking the interaction between IgG and FcRn can accelerate the clearance of these harmful antibodies, offering a therapeutic benefit.
Peptides designed to inhibit this interaction have been developed, and Freidinger's lactam has been incorporated into their structure. A patent for peptides that block the binding of IgG to FcRn describes the synthesis of peptides containing a (D,L)-Freidinger's lactam. google.com This incorporation is intended to create conformationally constrained peptides that can effectively compete with IgG for binding to FcRn, thereby promoting the degradation of IgG and reducing the levels of pathogenic autoantibodies. google.com
| Agent Type | Mechanism of Action | Role of Freidinger's Lactam |
| Immunomodulatory Peptides | Inhibition of IgG binding to FcRn | Provides conformational constraint to enhance binding and inhibitory activity google.com |
Integration into Natural Product Synthesis and Analogs
This compound serves as a valuable building block in the synthesis of analogs of complex natural products, particularly in the realm of peptide-based compounds. Its rigid structure is utilized to introduce conformational constraints into flexible peptide chains, a strategy often employed to enhance biological activity, selectivity, and metabolic stability. While the direct incorporation of this compound into the total synthesis of numerous natural products is a specialized application, its utility is well-recognized in the creation of peptidomimetics that mimic the bioactive conformation of natural ligands. nih.gov
Identification in Cytostatic Depsipeptides (e.g., Dolastatin 4)
Depsipeptides are a class of natural products characterized by the presence of both amide and ester bonds in their cyclic or linear structures. Many marine-derived depsipeptides exhibit potent cytostatic (cell growth inhibiting) activity and have been a significant source of inspiration for the development of new anticancer agents. The dolastatins, isolated from the sea hare Dolabella auricularia, are a prominent family of such compounds.
While a comprehensive review of the total synthesis of Dolastatin 4 does not indicate the direct use of this compound, the principles behind the application of this constrained dipeptide surrogate are highly relevant to the synthesis of dolastatin analogs. The dolastatins and their synthetic analogs are known for their potent antimitotic activity, which is achieved by inhibiting tubulin polymerization. nih.govsemanticscholar.org The precise three-dimensional structure of these peptides is crucial for their interaction with their biological target.
The synthesis of novel dolastatin analogs is an active area of research aimed at improving the therapeutic index of these potent molecules. nih.govacs.org In this context, this compound represents a strategic tool for medicinal chemists. By replacing a dipeptide segment within a dolastatin analog with the rigid lactam structure, it is possible to lock the peptide backbone into a specific conformation. This can lead to several potential advantages:
Enhanced Receptor Binding: By forcing the analog into its bioactive conformation, the binding affinity for the target protein (e.g., tubulin) may be increased.
Increased Metabolic Stability: The lactam structure is more resistant to enzymatic degradation by proteases compared to a natural peptide bond, potentially leading to a longer biological half-life.
Improved Selectivity: A more rigid structure may reduce off-target binding, potentially leading to fewer side effects.
A notable example within the broader class of dolastatin-related compounds is tasidotin, a synthetic analog of dolastatin 15. nih.govnih.gov While not containing a Freidinger's lactam, the development of tasidotin highlights the strategy of modifying the natural product backbone to improve its pharmacological properties. nih.gov The incorporation of a constrained dipeptide mimic like this compound would be a logical next step in the rational design of novel cytostatic depsipeptide analogs.
The table below provides an overview of the key compounds mentioned in this section.
| Compound Name | Class | Key Feature |
| This compound | Dipeptide Mimetic | Constrained lactam structure |
| Dolastatin 4 | Cytostatic Depsipeptide | Natural product with anticancer activity |
| Dolastatin 15 | Cytostatic Depsipeptide | Natural product, precursor for analogs |
| Tasidotin | Synthetic Peptide | Analog of Dolastatin 15 |
Advanced Research Applications Beyond Drug Discovery
Bioconjugation Chemistry
In the realm of bioconjugation, Boc-Freidinger's lactam serves as a critical building block for linking biomolecules to other molecules or surfaces. chemimpex.com This process is fundamental for creating sophisticated biomedical tools and therapeutic systems.
The structure of this compound is uniquely suited for serving as a molecular linker. chemimpex.com The lactam ring provides a conformationally restricted backbone, which is a desirable trait when precise spatial arrangement of conjugated molecules is required. The Boc (tert-butoxycarbonyl) protecting group can be selectively removed to reveal a reactive amine, while the carboxylic acid group provides another site for chemical ligation. This dual functionality allows for the controlled, stepwise attachment of different biomolecules, such as proteins, peptides, or nucleic acids, to create complex and functional bioconjugates.
A significant application of this bioconjugation capability is in the development of targeted drug delivery systems. chemimpex.com By incorporating this compound into the linker technology that connects a cytotoxic drug to a targeting ligand (like an antibody), researchers can create highly specific antibody-drug conjugates (ADCs). The lactam's constrained nature can influence the stability and pharmacokinetic properties of the linker, ensuring that the drug remains attached until it reaches the target cell. Researchers utilize it in these systems to facilitate the attachment of biomolecules, thereby enhancing the efficacy of drug delivery. chemimpex.com
Table 1: Applications of this compound in Bioconjugation Chemistry
| Application Area | Role of this compound | Research Objective |
|---|---|---|
| Biomolecule Attachment | Serves as a stable, conformationally constrained linker. chemimpex.com | To create complex and functional bioconjugates with precise spatial orientation. |
| Targeted Drug Delivery | Acts as a component in the linker system connecting a drug to a targeting moiety. chemimpex.com | To enhance the specificity and stability of drug delivery systems like ADCs. chemimpex.com |
Material Science
The utility of this compound extends into material science, where its distinct chemical properties are exploited to synthesize novel polymers with tailored functionalities. chemimpex.com
This compound is employed as a specialized monomer in the synthesis of advanced polymeric materials. chemimpex.com Its incorporation into a polymer backbone introduces specific functional groups that can be further modified. For instance, the protected amine group can be deprotected after polymerization to allow for the grafting of other polymer chains or the attachment of functional molecules, leading to materials with enhanced properties such as improved biocompatibility, specific ligand-binding capabilities, or altered surface characteristics. This makes it a valuable compound in the creation of functional polymers for biomedical or industrial use. chemimpex.com
Table 2: Role of this compound in Material Science
| Material Type | Function of this compound | Resulting Material Property |
|---|
| Functional Polymers | Acts as a monomer unit containing a protected functional group. chemimpex.com | Allows for post-polymerization modification, enabling the introduction of specific functionalities and enhanced properties. chemimpex.com |
Analytical Chemistry Methodologies
In analytical chemistry, this compound is utilized in methods designed to improve the analysis of complex mixtures, particularly within the quality control of pharmaceutical products. chemimpex.com
The compound can be used as a derivatizing agent or a standard in various chromatographic techniques. In methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), which are common for analyzing beta-lactams, its defined structure and properties can help in method development and validation. chemimpex.comnih.gov By reacting the lactam with analytes that are otherwise difficult to detect, it can enhance their retention, separation, and visibility through UV or other detection methods. nih.gov This application is crucial for ensuring the purity and identity of substances in complex pharmaceutical formulations. chemimpex.com The use of chromatographic methods is a popular approach for the determination of beta-lactams. nih.gov
Table 3: Use of this compound in Analytical Chemistry
| Methodology | Purpose | Outcome |
|---|
| Chromatography (e.g., HPLC, TLC) | Serves as a derivatizing agent or an analytical standard. chemimpex.com | Improves the separation efficiency and detection of target analytes in complex mixtures, aiding in quality control. chemimpex.comnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| tert-butoxycarbonyl (Boc) |
| Iodine |
Role in Quality Control of Pharmaceutical Intermediates
This compound plays a significant role in the quality control (QC) of pharmaceutical intermediates, primarily by serving as a well-characterized reference standard in analytical procedures. The compound's stability and high purity, often ≥ 97% as determined by High-Performance Liquid Chromatography (HPLC), make it an ideal benchmark for the development, validation, and routine execution of analytical methods. chemimpex.com
In the synthesis of complex peptidomimetics or other active pharmaceutical ingredients (APIs) where this compound or its derivatives are intermediates, stringent quality control is essential to ensure the final product's identity, purity, and quality. Analytical techniques such as HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for this purpose. nih.gov In this context, this compound is utilized to:
Establish Method Specificity: By running a pure sample of this compound, analysts can determine its retention time and spectral characteristics. This data helps confirm that the analytical method can distinguish the intermediate from starting materials, byproducts, and other impurities without interference.
Create Calibration Curves for Quantification: A series of solutions with known concentrations of the high-purity lactam standard are prepared and analyzed to generate a calibration curve. This curve is then used to accurately quantify the amount of the this compound intermediate in a reaction mixture or a purified batch, ensuring it meets manufacturing specifications.
Validate Analytical Method Performance: Method validation, a regulatory requirement, involves confirming that an analytical procedure is accurate, precise, reproducible, and linear over a specific concentration range. ugm.ac.id this compound is used as the reference material to perform these validation experiments and document the method's reliability.
Identify and Characterize Impurities: The well-defined structure of this compound aids in the identification of related impurities. By comparing the chromatographic profiles of production samples to the reference standard, analysts can detect and often identify process-related impurities or degradation products.
The use of this compound as a reference standard is a critical component of a robust quality management system, ensuring that pharmaceutical intermediates consistently meet the high-purity standards required for further manufacturing steps. chemimpex.comnih.gov
Table 1: Analytical Applications of this compound in Quality Control
| Application | Purpose | Common Analytical Technique |
|---|---|---|
| Identity Confirmation | To verify the presence of the correct chemical structure in a sample. | HPLC, LC-MS/MS |
| Purity Assessment | To quantify the percentage of the desired compound and detect impurities. | HPLC with UV Detection |
| Method Validation | To ensure the analytical method is accurate, precise, and reliable. | HPLC, UHPLC |
| Reference for Impurity Profiling | To serve as a benchmark for identifying and quantifying related substances. | LC-MS/MS |
Photoaffinity Labeling Ligand Design
This compound serves as a valuable foundational scaffold for the design of photoaffinity labeling (PAL) ligands. nih.govnih.gov PAL is a powerful technique used to identify and study non-covalent molecular interactions, such as those between a ligand and its protein receptor. nih.gov The core principle involves a ligand that, upon irradiation with light, forms a covalent bond with its binding partner, thus permanently "labeling" it for subsequent identification and analysis. nih.gov
The rigid, conformationally constrained structure of the Freidinger lactam is its key attribute for this application. nih.govresearchgate.net It mimics the β-turn secondary structure common in peptides, allowing peptidomimetics built from this scaffold to retain biological activity while offering improved stability. researchgate.net This makes it an ideal starting point for creating highly specific probes.
The design of a photoaffinity label based on this compound involves several strategic steps:
Scaffold Selection: The this compound provides the core dipeptide mimic structure. The Boc-protecting group offers a convenient handle for further synthetic modifications or can be removed as part of the synthesis of a larger molecule.
Incorporation of a Photoreactive Group: A photoreactive moiety is chemically attached to the lactam scaffold. Diazirines, particularly trifluoromethylphenyl diazirines, are often chosen for this purpose due to their small size, chemical stability in the dark, and efficient conversion into highly reactive carbenes upon UV light exposure. nih.govrug.nl The placement of this group is critical and must not interfere with the ligand's ability to bind to its target protein.
Attachment of a Reporter/Enrichment Tag (Optional): For ease of detection and isolation of the labeled protein, a reporter tag like a fluorophore or an enrichment handle such as biotin (B1667282) is often included in the probe's design. nih.gov
Once synthesized, the Freidinger lactam-based photoaffinity probe is incubated with a biological sample containing the target protein. The probe binds reversibly to its target. Subsequent irradiation with UV light of a specific wavelength activates the diazirine, which releases nitrogen gas to generate a carbene. nih.gov This highly reactive intermediate rapidly inserts into nearby chemical bonds within the protein's binding site, forming a stable, covalent linkage. The covalently tagged protein can then be isolated using the biotin handle (e.g., with streptavidin beads) and identified by techniques like mass spectrometry.
This strategy allows researchers to leverage the structural advantages of the Freidinger lactam to create bespoke chemical tools for mapping the precise binding sites of peptidomimetic ligands and identifying unknown protein targets. nih.gov
Table 2: Components of a Hypothetical Freidinger Lactam-Based Photoaffinity Probe
| Component | Example Moiety | Function |
|---|---|---|
| Conformational Scaffold | Freidinger's Lactam Core | Mimics a β-turn; provides structural rigidity and target specificity. nih.gov |
| Photoreactive Group | Trifluoromethylphenyl diazirine | Forms a reactive carbene upon UV activation to create a covalent bond with the target protein. nih.gov |
| Enrichment Handle | Biotin | Allows for the affinity purification and isolation of the covalently labeled protein. nih.gov |
| Pharmacophore | Specific amino acid side chains | The part of the molecule that is responsible for binding to the biological target. |
Emerging Trends and Future Directions in Boc Freidinger S Lactam Research
Development of Novel Peptide Scaffolds
The primary utility of Boc-Freidinger's lactam lies in its ability to act as a reliable building block for novel peptide scaffolds. Peptides in their natural state are often highly flexible, existing as a mixture of various conformations in solution. nih.gov This flexibility can be a drawback in drug design, as significant conformational entropy must be overcome for the peptide to bind to its target, often resulting in lower binding affinity. nih.gov By incorporating the rigid lactam structure, chemists can constrain the peptide backbone, effectively "locking" it into a bioactive conformation that mimics a specific secondary structure, most notably a Type II' β-turn. nih.govnih.gov
This conformational constraint offers several advantages that are actively being exploited in the development of new therapeutics. nih.gov Constrained peptides often exhibit increased potency because they are pre-organized for receptor binding. nih.gov They also show enhanced stability against enzymatic degradation, a common failure point for linear peptides, leading to prolonged biological activity. nih.gov Furthermore, the rigid structure can improve specificity, reducing off-target effects by ensuring the peptide interacts only with its intended receptor. nih.gov Research has demonstrated the successful application of this strategy in designing inhibitors for a range of therapeutic targets, including renin and STAT3. researchgate.netnih.gov
| Property | Unconstrained (Flexible) Peptides | Lactam-Constrained (Rigid) Peptides |
| Conformation | Exist as an equilibrium of multiple conformers in solution. nih.gov | Locked into a specific, predictable conformation (e.g., β-turn). nih.gov |
| Binding Affinity | Often lower due to high entropic penalty upon binding. nih.gov | Typically higher due to pre-organization for the target. nih.gov |
| Enzymatic Stability | Susceptible to rapid degradation by proteases. | More resistant to enzymatic cleavage, leading to longer half-life. nih.gov |
| Receptor Specificity | May bind to multiple receptors, causing off-target effects. | Higher specificity for the target receptor is often achieved. nih.gov |
| Therapeutic Potential | Limited by poor pharmacokinetics and instability. | Improved drug-like properties make them promising therapeutic leads. lifechemicals.com |
Future work in this area is focused on creating even more complex and diverse scaffolds. This includes the development of new synthetic methods, such as microwave-assisted synthesis and post-translational modification techniques, to incorporate Freidinger-like lactams into larger peptides and even proteins with greater efficiency and under milder conditions. nih.govnih.govnih.gov
High-Throughput Screening and Combinatorial Library Design
The this compound scaffold is an ideal starting point for the construction of combinatorial libraries for high-throughput screening (HTS). acs.org Because the lactam core provides a rigid and predictable conformation, it serves as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. acs.org By systematically decorating this core with a variety of chemical appendages (functional groups and linkers), researchers can generate large, focused libraries of compounds to screen for new biological activities. u-strasbg.fr
The design of these libraries follows a modular approach, often described as a "Scaffold-Linker-Functional Group" strategy. u-strasbg.fr In this concept, the this compound acts as the central scaffold. Diversity is introduced by attaching different chemical linkers and a wide array of functional groups at specific points on the lactam structure. This allows for the exploration of the chemical space around the rigid core to identify key interactions required for binding to a therapeutic target. The goal is to maximize the chemical diversity of the library while keeping the total number of compounds manageable for screening. u-strasbg.fr
| Component | Role in Library Design | Example Variables |
| Scaffold | Provides the core, rigid 3D structure. | This compound |
| Linker | Varies the distance and angle between the scaffold and functional groups. | Alkyl chains, polyethylene (B3416737) glycol (PEG), amino acid residues |
| Functional Group 1 | Explores interactions with a specific sub-pocket of the target. | Aromatic rings, charged groups (amines, carboxylates), hydrogen bond donors/acceptors |
| Functional Group 2 | Probes a different region of the target's binding site. | Halogens, hydroxyl groups, small alkyl groups |
Once synthesized, these libraries are screened using HTS techniques. bmglabtech.com These methods employ automation to rapidly test thousands to millions of compounds for their ability to interact with a biological target, such as an enzyme or receptor. nih.gov Common HTS assays measure changes in fluorescence, absorbance, or other signals to identify "hits"—compounds that show activity. bmglabtech.com For peptide-based libraries, affinity selection mass spectrometry (AS-MS) has also emerged as a powerful, label-free screening method. acs.org
Structure-Based Drug Design Initiatives
The well-defined, rigid geometry of this compound makes it exceptionally well-suited for structure-based drug design (SBDD). mdpi.com SBDD is a computational approach that utilizes the three-dimensional structure of a biological target, typically obtained through X-ray crystallography or cryo-electron microscopy, to design molecules that can bind to it with high affinity and specificity. nih.gov The predictable conformation of the lactam reduces the complexity of computational modeling, allowing for more accurate predictions of how a peptidomimetic will interact with its target. sci-hub.se
A notable success of this approach was the development of potent inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. nih.gov Researchers began with a known phosphopeptide that binds to STAT3. sci-hub.se Computational modeling showed that this peptide adopted a β-turn conformation upon binding. sci-hub.se Using this information, they designed new molecules where the critical turn was replaced by a Freidinger lactam. The resulting compounds were not only conformationally constrained but also had reduced peptide character, improving their drug-like properties. The models accurately predicted that the lactam-based compound would mimic the binding mode of the original peptide, leading to the synthesis of a novel STAT3 inhibitor with a binding affinity in the nanomolar range. nih.govsci-hub.se
| Design Step | Description | Outcome |
| 1. Target Analysis | A phosphopeptide known to bind STAT3 was identified. | Lead peptide sequence: pYLKTK |
| 2. Computational Modeling | The binding mode of the lead peptide to STAT3 was modeled. | The model revealed the peptide adopts a critical β-turn conformation. sci-hub.se |
| 3. Scaffold Hopping | The flexible β-turn was replaced with a rigid Freidinger lactam scaffold. | Designed a conformationally constrained peptidomimetic. sci-hub.se |
| 4. Synthesis & Evaluation | The designed lactam-based compound was synthesized. | The new compound bound to STAT3 with a high affinity (Ki = 190 nM). nih.gov |
Future SBDD initiatives will continue to leverage the lactam scaffold to target other challenging protein-protein interactions. As computational power increases and structural biology techniques advance, the precision with which these molecules can be designed will continue to improve, accelerating the discovery of new therapeutics.
Interdisciplinary Research in Chemical Biology
Beyond its direct application in drug development, this compound is a valuable tool in the broader field of chemical biology. Chemical biology utilizes chemical techniques to probe and manipulate biological systems, and conformationally constrained peptides are powerful instruments for this purpose. acs.org By incorporating the lactam into a peptide sequence, researchers can investigate the precise structural requirements for molecular recognition events, such as a peptide binding to a protein or a hormone activating its receptor. acs.org
One emerging application is in the creation of novel biomaterials. For instance, peptides containing a Freidinger lactam-stabilized β-turn have been shown to self-assemble into viscoelastic hydrogels. nih.gov This process can be chemically triggered, suggesting a route for the large-scale bioproduction of constrained peptide materials for applications in tissue engineering or controlled release systems. nih.gov Furthermore, lactam-containing structures can be used as activity-based probes to study enzyme function directly within a complex cellular environment, a technique known as Activity-Based Protein Profiling (ABPP). rsc.org The lactam's reactivity can be tuned to selectively label the active site of specific enzymes, allowing for their identification and functional characterization. rsc.org Its utility in bioconjugation also allows for the attachment of peptides to surfaces or other molecules, creating tools for diagnostics and molecular imaging. chemimpex.com This interdisciplinary research highlights the lactam's role not just as a component of potential drugs, but as a fundamental tool for exploring biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
